molecular formula C6H6N4S B13433185 2-amino-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione

2-amino-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione

Cat. No.: B13433185
M. Wt: 166.21 g/mol
InChI Key: JOGOXDMLVHWTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3H,4H,7H-pyrrolo[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of both amino and thione groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3H,4H,7H-pyrrolo[2,3-d]pyrimidine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-cyano-5-mercapto-1H-pyrrole with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3H,4H,7H-pyrrolo[2,3-d]pyrimidine-4-thione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-3H,4H,7H-pyrrolo[2,3-d]pyrimidine-4-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3H,4H,7H-pyrrolo[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s antibacterial, antifungal, or anticancer effects . The compound’s ability to form hydrogen bonds and interact with various functional groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but lacks the thione group.

    2,6-Diamino-3,5-dihydro-7H-pyrrolo[2,3-d]pyrimidin-4-one: Contains an oxygen atom instead of a thione group.

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Contains a chlorine atom instead of an amino group.

Uniqueness

The presence of both amino and thione groups in 2-Amino-3H,4H,7H-pyrrolo[2,3-d]pyrimidine-4-thione makes it unique compared to its analogs. These functional groups contribute to its diverse reactivity and biological activities, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

2-amino-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C6H6N4S/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H4,7,8,9,10,11)

InChI Key

JOGOXDMLVHWTMG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=S)N=C(N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.